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Compound of Interest

Compound Name: 2-Nitroacetamide

Cat. No.: B081292

Abstract

2-Nitroacetamide is a functionalized organic molecule with significant potential in drug
discovery and organic synthesis. Its structure combines a reactive nitro group and an
acetamide moiety, making it a valuable precursor for the synthesis of a variety of more complex
molecules, including heterocycles and potential enzyme inhibitors. This document provides
detailed protocols for the synthesis, purification, and potential applications of 2-
Nitroacetamide, along with essential safety information for its handling in a laboratory setting.
While 2-Nitroacetamide is not as extensively documented as some of its isomers, this guide
consolidates available data and presents scientifically grounded, hypothetical protocols to
facilitate its use in research.

Chemical and Physical Properties

2-Nitroacetamide is a small molecule with the chemical formula C2H4N20s. A summary of its
key properties is provided in the table below.[1]
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Property Value Source
Molecular Weight 104.07 g/mol PubChem[1]
Chemical Formula C2HaN20s3 PubChem[1]
IUPAC Name 2-nitroacetamide PubChem[1]
CAS Number 14011-21-3 PubChem[1]
Appearance Solid (predicted)

_ o Data available in IUPAC
pKa (dissociation constant) o PubChem[1]
Digitized pKa Dataset

Safety and Handling

Warning: 2-Nitroacetamide is classified as a flammable solid and is harmful if swallowed, in
contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory
irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety
goggles, and gloves, should be worn at all times when handling this compound. All work should
be performed in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such
as strong oxidizing agents.

Disposal: Dispose of 2-Nitroacetamide and any contaminated materials in accordance with
local, state, and federal regulations for hazardous waste.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 2-Nitroacetamide is not widely
published, a plausible method involves the amidation of a 2-nitroacetic acid ester. The following
Is a hypothetical protocol based on standard organic synthesis techniques.

Hypothetical Synthesis of 2-Nitroacetamide

This protocol describes the synthesis of 2-Nitroacetamide from ethyl 2-nitroacetate and
ammonia.
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Materials:

o Ethyl 2-nitroacetate

o Ammonia (7N solution in methanol)

o Diethyl ether

e Anhydrous magnesium sulfate

e Round-bottom flask

e Magnetic stirrer and stir bar

e Ice bath

e Rotary evaporator

e Buchner funnel and filter paper

Procedure:

e In a 250 mL round-bottom flask, dissolve ethyl 2-nitroacetate (1 equivalent) in methanol.
e Cool the flask in an ice bath.

e Slowly add a 7N solution of ammonia in methanol (1.5 equivalents) to the stirred solution.
 Allow the reaction to stir at room temperature for 24 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

» Once the reaction is complete, remove the solvent under reduced pressure using a rotary
evaporator.

» Dissolve the resulting residue in a minimal amount of hot ethanol and allow it to cool to room
temperature, then in an ice bath to induce crystallization.

e Collect the solid product by vacuum filtration using a Buchner funnel.
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e Wash the crystals with cold diethyl ether.

e Dry the purified 2-Nitroacetamide under vacuum.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of
solvent is critical for successful purification. A mixed solvent system, such as ethanol/water, is
often effective for acetamide derivatives.

Materials:

e Crude 2-Nitroacetamide

e Ethanol

e Deionized water

e Erlenmeyer flasks

e Hot plate with magnetic stirrer
e Bichner funnel and filter paper

Procedure:

Place the crude 2-Nitroacetamide in an Erlenmeyer flask.

e Add a minimal amount of hot ethanol to dissolve the solid.

e Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

o Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
 Allow the solution to cool slowly to room temperature to form crystals.

e Cool the flask in an ice bath to maximize crystal formation.

o Collect the purified crystals by vacuum filtration.
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e Wash the crystals with a small amount of cold ethanol/water mixture.
e Dry the crystals in a desiccator.

Application Notes and Protocols

2-Nitroacetamide's bifunctional nature allows it to be used in various applications, particularly
as a building block in organic synthesis and as a potential bioactive molecule.

Use as a Building Block in Heterocyclic Synthesis

The active methylene group (the CHz group between the nitro and carbonyl groups) in 2-
Nitroacetamide is acidic and can be deprotonated to form a nucleophilic carbanion. This
carbanion can then participate in various carbon-carbon bond-forming reactions, making it a
useful precursor for synthesizing substituted heterocycles.

Hypothetical Protocol: Synthesis of a Substituted Pyrazole

This protocol outlines a hypothetical reaction of 2-Nitroacetamide with a 1,3-dicarbonyl
compound to form a substituted pyrazole, a common scaffold in medicinal chemistry.

Materials:

2-Nitroacetamide

Acetylacetone (2,4-pentanedione)

Sodium ethoxide

Ethanol

Reflux condenser

Heating mantle
Procedure:

 In a round-bottom flask, dissolve 2-Nitroacetamide (1 equivalent) in anhydrous ethanol.
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Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room
temperature to form the nitronate salt.

Add acetylacetone (1 equivalent) to the reaction mixture.
Heat the mixture to reflux for 6 hours.
Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with a dilute
solution of hydrochloric acid.

Extract the product with ethyl acetate.

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography.

Product

Substituted_Pyrazole

Reactants

Sodium_Ethoxide

2-Nitroacetamide 1. NaOEt, EtOH
Cyclized Intermediate Reflux, -H20 >
2. Add to reaction
Acetylacetone

Yy

Substituted_pyrazole
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Caption: Synthetic pathway for a substituted pyrazole.

Potential as a Covalent Enzyme Inhibitor

Nitroalkanes have been shown to act as "masked electrophiles” capable of covalently
modifying cysteine residues in enzyme active sites.[2] The nitro group can be converted to a
more reactive nitronic acid tautomer, which can then react with nucleophilic amino acid
residues. This suggests that 2-Nitroacetamide could be explored as a covalent inhibitor of
enzymes with a cysteine in their active site.

Hypothetical Protocol: Screening for Covalent Inhibition of a Cysteine Protease

This protocol describes a general method to assess whether 2-Nitroacetamide can act as a
time-dependent inhibitor of a model cysteine protease, such as papain.

Materials:

Purified cysteine protease (e.g., papain)

2-Nitroacetamide

Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT)

Fluorogenic or chromogenic substrate for the enzyme

96-well microplate

Plate reader (fluorometer or spectrophotometer)
Procedure:
o Prepare a stock solution of 2-Nitroacetamide in DMSO.

e In a 96-well plate, pre-incubate the cysteine protease with varying concentrations of 2-
Nitroacetamide in the assay buffer at 37°C for different time intervals (e.g., 0, 15, 30, 60
minutes).
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« Initiate the enzymatic reaction by adding the substrate to each well.
e Measure the rate of substrate hydrolysis over time using the plate reader.

» Plot the remaining enzyme activity against the pre-incubation time for each concentration of

2-Nitroacetamide.

o Atime-dependent decrease in enzyme activity that is dependent on the concentration of 2-

Nitroacetamide would suggest covalent inhibition.

Proposed Mechanism of Covalent Inhibition

2-Nitroacetamide

automerization
in active site
Enzyme with Nitronic Acid
Active Site Cysteine Tautomer

Nucleophilic attack

Covalently Modified

Enzyme (Inactive)

Click to download full resolution via product page

Caption: Proposed mechanism of covalent enzyme inhibition.

Quantitative Data

Currently, there is a lack of published quantitative data for the biological activity or reaction
yields of 2-Nitroacetamide. The following table presents hypothetical data for the enzyme
inhibition assay described above to illustrate how results could be presented.
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2-Nitroacetamide (pM) Initial Rate (RFUIs) % Inhibition (after 60 min)
0 (Control) 1500 0
10 1250 16.7
50 800 46.7
100 450 70.0
500 100 93.3
Conclusion

2-Nitroacetamide is a promising, yet under-explored, chemical entity. The protocols and
information provided herein are intended to serve as a foundational guide for researchers
interested in its synthesis and application. While some of the presented protocols are
hypothetical, they are grounded in established chemical principles and the known reactivity of
similar molecules. Further research into the specific reaction conditions and biological activities
of 2-Nitroacetamide is warranted and has the potential to unlock new avenues in synthetic
and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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